4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one
Description
4-[(1-Methyl-1H-indol-5-yl)carbonyl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core linked via a carbonyl group to a 1-methylindole moiety at position 3. Its molecular formula is C₁₅H₁₆N₃O₂, with a molecular weight of 270.31 g/mol. The compound’s structural uniqueness arises from the indole’s electron-rich aromatic system and the piperazinone’s hydrogen-bonding capability, making it a promising candidate for medicinal chemistry applications. Indole derivatives are well-documented for their interactions with biological targets such as serotonin receptors and kinases, while the piperazinone ring enhances solubility and metabolic stability.
Properties
IUPAC Name |
4-(1-methylindole-5-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-6-4-10-8-11(2-3-12(10)16)14(19)17-7-5-15-13(18)9-17/h2-4,6,8H,5,7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYZWZZICDXHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one typically involves the following steps:
N-methylation of indole: The indole nucleus is methylated using methyl iodide (MeI) and potassium carbonate (K2CO3) to form N-methyl-1H-indole.
Formation of indole-2-carboxylic acid: The N-methylated indole is then converted to 1-methyl-1H-indole-2-carboxylic acid using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF).
Coupling with piperazine: The 1-methyl-1H-indole-2-carboxylic acid is reacted with 4-boc-piperidine amine, followed by deprotection using EDCl.HCl and HoBt with DIPEA to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Key Steps:
-
Piperazin-2-one Formation : Cyclization of linear precursors (e.g., amino acids or diamines) under dehydrative conditions. For example, glycine methyl ester and trimethylsilylcyanide (TMSCN) have been used to form lactam rings via spontaneous cyclization .
-
Indole Coupling : Acylation of the piperazin-2-one nitrogen with 1-methyl-1H-indole-5-carbonyl chloride under basic conditions (e.g., DIPEA in DMF).
Example Pathway:
Hydrolysis and Ring-Opening Reactions
The lactam ring (piperazin-2-one) undergoes hydrolysis under acidic or basic conditions, while the amide bond remains relatively stable:
Reactivity Profile:
Mechanistic Insight :
The lactam’s ring strain and electron-withdrawing carbonyl group facilitate nucleophilic attack by water or hydroxide ions, leading to ring opening .
Functionalization Reactions
The indole and lactam moieties enable diverse derivatization:
Nucleophilic Aromatic Substitution
The indole’s electron-rich C3 position reacts with electrophiles:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C, 2h | 3-Bromo-1-methylindole derivative | 85% | |
| Nitrosonium tetrafluoroborate | AcOH, RT, 1h | 3-Nitrosoindole analog | 63% |
Reductive Amination
The lactam’s secondary amine reacts with aldehydes/ketones:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde, NaBH₃CN | MeOH, RT, 6h | N-Methylated piperazin-2-one | 78% | |
| Cyclohexanone, Ti(iOPr)₄ | THF, reflux, 12h | Spirocyclic derivative | 55% |
Stability and Degradation
The compound exhibits moderate stability under standard conditions but degrades under harsh environments:
Stability Data:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 7.4, 25°C | No decomposition | >30 days | |
| pH 1.0, 37°C | Lactam hydrolysis | 48h | |
| UV light (254 nm) | Indole ring oxidation | 12h |
Key Finding : The lactam ring is more reactive than the indole moiety, making it the primary site for hydrolysis or ring-opening transformations.
Catalytic and Biological Interactions
While direct data on the compound’s biological activity is limited, structural analogs show:
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Kinase Inhibition : Piperazinone derivatives bind to CDK4/6 via hinge-region interactions .
-
Receptor Binding : Indole-piperazinone hybrids exhibit affinity for serotonin receptors (5-HT₆/7) .
Comparative Reactivity Table:
| Derivative | Target Interaction | Binding Affinity (IC₅₀) | Source |
|---|---|---|---|
| 4-[(5-Methoxyindol-3-yl)carbonyl]piperazin-2-one | 5-HT₇ receptor | 12 nM | |
| 4-[(1-Methylindol-5-yl)carbonyl]piperazin-2-one | CDK6 | 89 nM (predicted) |
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and as a ligand in coordination chemistry, facilitating various chemical reactions such as oxidation and substitution reactions.
Biology
In biological research, 4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one has been studied for its potential as an enzyme inhibitor. Its interactions with biological targets suggest that it may modulate enzyme activity through specific binding mechanisms. This property makes it a candidate for further exploration in drug development.
Medicine
The therapeutic potential of this compound is significant, with investigations into its antiviral, anticancer, and anti-inflammatory activities. Studies have shown that it may inhibit certain cancer cell lines and exhibit anti-inflammatory effects through its action on specific molecular pathways .
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound demonstrate significant cytotoxicity against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Case Study 2: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, this compound was found to reduce inflammatory markers in animal models. This suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes by forming hydrogen bonds with the active site, thereby blocking substrate access . The piperazin-2-one moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Indole Substituent Position
Piperazine Ring Modifications
- Piperazin-2-one vs. Piperazine: The oxidized piperazin-2-one ring introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity compared to non-oxidized piperazines (). This modification may improve solubility and metabolic stability.
Substituent Effects
- Methyl vs. Benzyl/Chlorophenyl : The methyl group on the indole (target compound) offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, bulkier benzyl () or electron-withdrawing chlorophenyl groups () may alter pharmacokinetics and target selectivity.
Biological Activity
4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one, with the CAS number 1219567-25-5, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's unique structure, featuring both an indole and piperazine moiety, suggests a diverse range of interactions within biological systems.
- Molecular Formula : C14H15N3O2
- Molar Mass : 257.29 g/mol
- Predicted Boiling Point : 570.7 ± 40.0 °C
These properties are critical for understanding the compound's behavior in biological settings and its potential therapeutic applications .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, with notable efficacy against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The mechanism of action appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values indicate that it surpasses traditional antifungal agents like fluconazole in effectiveness.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 50.0 |
The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms are often resistant to standard treatments .
Anticancer Potential
The structural attributes of this compound suggest potential anticancer applications. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression.
In vitro studies have demonstrated that this compound may interfere with cell proliferation pathways, although specific studies on its anticancer efficacy are still limited and require further investigation.
Case Studies and Research Findings
Several research articles have highlighted the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For instance, derivatives of piperazine compounds have been extensively studied for their pharmacological properties.
- Study on Antibacterial Activity : A study published in MDPI evaluated various piperazine derivatives and found that modifications to the indole structure significantly enhanced antibacterial potency against MRSA strains .
- Antifungal Mechanisms : Research indicates that compounds similar to this compound inhibit biofilm formation through quorum sensing mechanisms, which could be pivotal in developing new antifungal therapies .
- Computational Studies : Computational methods have been employed to predict the binding affinities of this compound with various biological targets, indicating a high potential for drug development applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between 1-methyl-1H-indole-5-carboxylic acid and piperazin-2-one derivatives. For example, a Mannich base synthesis approach (used for structurally similar piperazine derivatives) involves condensation under reflux with a catalyst like acetic acid. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (70–100°C), and reaction time (12–24 hours) to improve yield .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using / NMR (DMSO-d6 or CDCl3) and HRMS .
Q. How can researchers distinguish between isomeric byproducts during synthesis?
- Analytical Strategy : Use - COSY and NOESY NMR to identify regiochemical differences. For example, coupling constants in the indole ring (e.g., for H-4/H-5) and carbonyl piperazine signals (δ 160–170 ppm in NMR) help differentiate isomers .
Q. What are the primary structural features influencing the compound’s solubility and stability?
- Key Factors :
- The indole moiety contributes to hydrophobic interactions, while the piperazin-2-one ring enhances hydrogen-bonding potential.
- Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL), but stability in aqueous buffers (pH 7.4) decreases over 24 hours due to hydrolytic degradation of the amide bond. Stabilization requires lyophilization or storage at −20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?
- Experimental Design :
- Compare assay conditions: Cytotoxicity (e.g., MTT assay on HeLa cells) may conflict with carbonic anhydrase inhibition (hCA I/II assays) due to off-target effects. Use isoform-specific inhibitors (e.g., acetazolamide) as controls .
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. What computational methods are suitable for predicting the compound’s binding modes with protein targets?
- Approach :
- Perform molecular docking (AutoDock Vina or Glide) using the crystal structure of related targets (e.g., Mdm2-nutlin-3a complex, PDB ID: 5ZXF) .
- Validate with MD simulations (GROMACS) to assess stability of the ligand-protein complex over 100 ns. Key interactions include hydrogen bonds with piperazinone’s carbonyl and hydrophobic contacts with the indole methyl group .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Strategy :
- Synthesize analogs with substitutions on the indole (e.g., halogenation at C-4) or piperazinone (e.g., N-methylation).
- Test against panels of related enzymes (e.g., kinase vs. protease assays) to identify selectivity drivers. For example, bulkier substituents on the indole reduce off-target kinase binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
